(3R)-3-Amino-3-(4-phenylphenyl)propanoic acid (3R)-3-Amino-3-(4-phenylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 951174-48-4
VCID: VC18114377
InChI: InChI=1S/C15H15NO2/c16-14(10-15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1
SMILES:
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol

(3R)-3-Amino-3-(4-phenylphenyl)propanoic acid

CAS No.: 951174-48-4

Cat. No.: VC18114377

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-3-(4-phenylphenyl)propanoic acid - 951174-48-4

Specification

CAS No. 951174-48-4
Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
IUPAC Name (3R)-3-amino-3-(4-phenylphenyl)propanoic acid
Standard InChI InChI=1S/C15H15NO2/c16-14(10-15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1
Standard InChI Key BJZGTTDEOZUSRH-CQSZACIVSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](CC(=O)O)N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)N

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (3R)-3-amino-3-(4-phenylphenyl)propanoic acid, delineates its core structure: a propanoic acid backbone substituted at the β-position with an amino group and a 4-biphenyl moiety. The R configuration at the chiral center (C3) is critical for its stereoselective interactions in biological systems. Key structural features include:

  • Biphenyl group: A para-substituted phenyl ring attached to a second phenyl group, creating a planar aromatic system that influences hydrophobic interactions.

  • β-Amino acid framework: Unlike canonical α-amino acids, the amino group resides at the β-carbon, altering hydrogen-bonding patterns and conformational flexibility.

  • Carboxylic acid terminus: Provides acidity (pKa ≈ 2.5–3.0, estimated from analogs ) and enables salt formation or conjugation reactions.

The isomeric SMILES string C1=CC=C(C=C1)C2=CC=C(C=C2)C@@HN encodes the stereochemistry, while the InChIKey BJZGTTDEOZUSRH-CQSZACIVSA-N serves as a unique identifier in chemical databases.

Synthetic Methodologies

Enantioselective Synthesis

The VulcanChem entry notes that synthesis typically involves asymmetric catalysis to install the (R)-configuration. A plausible route, inferred from related β-amino acids , involves:

  • Mannich Reaction: Condensation of 4-phenylbenzaldehyde, ammonium acetate, and methyl acrylate to form a β-amino ester intermediate.

  • Enzymatic Resolution: Use of lipases or acylases to enantioselectively hydrolyze the ester, favoring the (R)-enantiomer .

  • Acid Hydrolysis: Conversion of the methyl ester to the free carboxylic acid using HCl or H₂SO₄.

Table 1: Representative Synthetic Pathway

StepReagents/ConditionsYield (%)Reference
14-Biphenylcarbaldehyde, NH₄OAc, methyl acrylate, EtOH, 60°C75
2Porcine pancreatic lipase, phosphate buffer (pH 7), 37°C68 (ee >98%)
36M HCl, reflux, 12 h92

Solid-Phase Peptide Synthesis (SPPS) Applications

The compound’s carboxylic acid group enables incorporation into peptides via standard Fmoc-SPPS protocols. Its biphenyl moiety enhances peptide stability against proteolysis, as demonstrated in studies of similar β-amino acids .

Physicochemical Properties

Thermodynamic Parameters

While experimental data specific to this compound are sparse, extrapolations from analogs suggest:

  • Melting Point: Estimated 210–225°C (decomposition observed in biphenyl derivatives ).

  • Solubility: Low aqueous solubility (<1 mg/mL at 25°C), improved in DMSO or DMF.

  • LogP: Predicted 3.1±0.3 (ALOGPS), indicating moderate hydrophobicity.

Stability Profile

  • Photostability: Biphenyl chromophores absorb UV light (λmax ≈ 260 nm), necessitating storage in amber vials.

  • Thermal Degradation: TGA data for analogs show decomposition onset at ~200°C .

Biological Activity and Mechanisms

Enzyme Inhibition

Structural analogs exhibit non-competitive inhibition of:

  • Chymotrypsin-like proteases (Ki ≈ 15 μM)

  • Tyrosine kinase receptors (IC₅₀ 23 μM in VEGFR-2 assays)

The biphenyl group likely occupies hydrophobic pockets adjacent to active sites, while the carboxylic acid coordinates catalytic residues.

Antimicrobial Properties

β-Amino acids with aromatic substituents show moderate activity against Gram-positive bacteria (MIC 32–64 μg/mL vs. S. aureus) . Resistance mechanisms involving efflux pumps limit therapeutic utility.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundCASMolecular FormulaKey FeatureBioactivity
(3R)-3-Amino-3-phenylpropanoic acid13921-90-9C₉H₁₁NO₂Single phenyl ringWeak protease inhibition
(3R)-3-Amino-3-(4-chlorophenyl)propanoic acid131690-61-4C₉H₁₀ClNO₂4-Cl substitutionEnhanced LogP (3.8)
Target compound951174-48-4C₁₅H₁₅NO₂Biphenyl extensionImproved receptor binding

The biphenyl derivative’s enhanced π-stacking capacity correlates with 5–10× greater affinity for aromatic-rich binding sites compared to monosubstituted analogs .

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